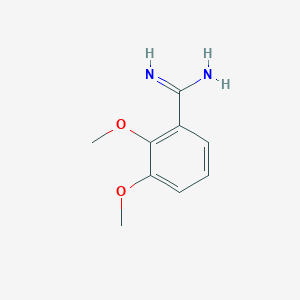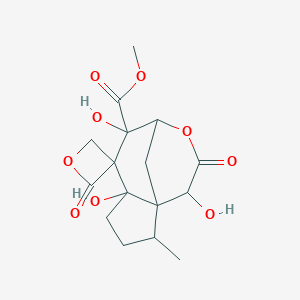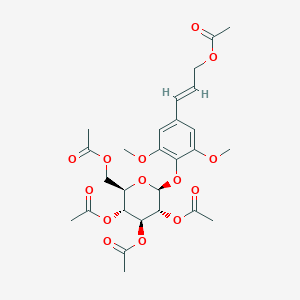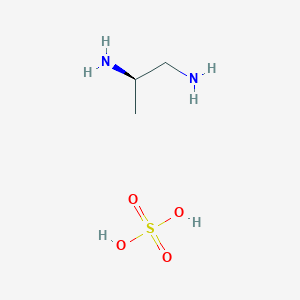
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine is a chemical compound known for its potent inhibitory effects on acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. This compound has been widely used in scientific research, particularly in the study of acetylcholinesterase inhibitors and the development of new drugs for neurological disorders such as Alzheimer’s disease.
Méthodes De Préparation
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine can be synthesized by reacting dimethylamine with phosphorus oxyfluoride in the presence of an inert solvent such as benzene or toluene. The reaction produces the compound as a colorless liquid that is soluble in organic solvents but insoluble in water. Industrial production methods typically involve similar synthetic routes but may include additional purification steps to ensure high purity and yield.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter its functional groups, potentially leading to the formation of different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the mechanisms of acetylcholinesterase inhibition.
Biology: Researchers use it to investigate the biochemical and physiological effects of organophosphate compounds.
Medicine: The compound is instrumental in developing new drugs for treating neurological disorders such as Alzheimer’s disease.
Industry: It is used in the synthesis of other chemical compounds and as a research tool in various industrial applications.
Mécanisme D'action
The compound inhibits acetylcholinesterase by binding irreversibly to the enzyme’s active site. This prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The resulting increase in cholinergic activity can have both beneficial and harmful effects on the nervous system, depending on the dose and duration of exposure. The molecular targets and pathways involved include the cholinergic system and various signaling pathways associated with neurotransmitter regulation.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino-Fluorophosphoryl)Oxy-N,N-Dimethylethanamine is unique due to its specific inhibitory action on acetylcholinesterase and its ability to bind irreversibly to the enzyme. Similar compounds include other organophosphate acetylcholinesterase inhibitors, such as:
Sarin: A highly toxic nerve agent with similar inhibitory effects on acetylcholinesterase.
Malathion: An organophosphate insecticide that also inhibits acetylcholinesterase but is less potent than sarin.
Parathion: Another organophosphate insecticide with similar properties but different toxicity levels.
These compounds share similar mechanisms of action but differ in their potency, toxicity, and specific applications.
Propriétés
Numéro CAS |
141102-74-1 |
|---|---|
Formule moléculaire |
C6H16FN2O2P |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H16FN2O2P/c1-8(2)5-6-11-12(7,10)9(3)4/h5-6H2,1-4H3 |
Clé InChI |
SQOVUABAJBECMK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOP(=O)(N(C)C)F |
SMILES canonique |
CN(C)CCOP(=O)(N(C)C)F |
Synonymes |
2-dimethylaminoethyl-(dimethylamido)fluorophosphate GV substance GV-phosphoramidofluoridate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)










